Anti-Proliferative Potency in VSMCs
(3S,4'R)-Benidipine HCl (as the racemic mixture) demonstrates significantly more potent inhibition of vascular smooth muscle cell (VSMC) proliferation, a key process in restenosis and atherosclerosis, compared to a broad panel of calcium channel blockers. In a head-to-head in vitro study, benidipine inhibited serum-stimulated [³H]thymidine incorporation into porcine VSMCs with an IC₅₀ of 0.2 µM [1]. This inhibitory effect was quantified as more potent than that of nitrendipine, felodipine, nisoldipine, manidipine, amlodipine, nifedipine, verapamil, and diltiazem [1]. The in vivo relevance was corroborated by a 48.9% reduction in arterial DNA synthesis in a rat model of balloon injury, with no effect on bone marrow proliferation [1].
| Evidence Dimension | Inhibition of VSMC proliferation (³H-thymidine incorporation) |
|---|---|
| Target Compound Data | IC₅₀ = 0.2 µM |
| Comparator Or Baseline | Amlodipine, nifedipine, nitrendipine, and others (no numeric IC₅₀ reported but were all found to be significantly less potent) |
| Quantified Difference | Benidipine was 'significantly more potent' than all listed comparators, which included amlodipine and nifedipine. |
| Conditions | Porcine cultured vascular smooth muscle cells (VSMCs); in vivo balloon injury rat model (5 mg/kg p.o., b.i.d.) |
Why This Matters
This superior potency is a direct selection criterion for researchers modeling or targeting vascular proliferative diseases, where other calcium channel blockers may be ineffective at equivalent concentrations.
- [1] Fujita M, Yamada K, Nakajima Y, et al. Anti-proliferative Effects of Benidipine Hydrochloride in Porcine Cultured Vascular Smooth Muscle Cells and in Rats Subjected to Balloon Catheter-Induced Endothelial Denudation. Biol Pharm Bull. 1994;17(5):627-631. doi:10.1248/bpb.17.627. View Source
